![molecular formula C26H21FN4O2S B2979313 2-((2-苄基-3-氧代-2,3-二氢咪唑并[1,2-c]喹唑啉-5-基)硫代)-N-(3-氟-4-甲基苯基)乙酰胺 CAS No. 1053079-88-1](/img/structure/B2979313.png)

2-((2-苄基-3-氧代-2,3-二氢咪唑并[1,2-c]喹唑啉-5-基)硫代)-N-(3-氟-4-甲基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

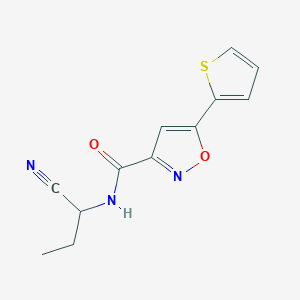

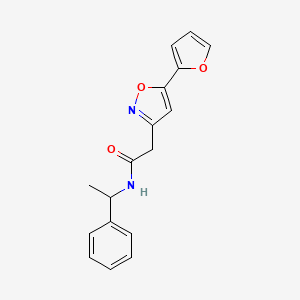

The compound is a derivative of quinazolin-4(3H)-ones . Quinazolin-4(3H)-ones are a class of compounds that have been developed through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .

Synthesis Analysis

The synthesis of this compound involves a transition-metal-free route via 2-aminobenzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis

The molecular structure of this compound is related to the quinazolin-4(3H)-ones, which are developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . The thiol substrate could promote the dehydroaromatization step .科学研究应用

Optical Analysis

Imidazole compounds have been used in optical analysis, serving as fluorescence probes, colorimetric probes, electrochemiluminescence sensors, fiber optical sensors, and in surface plasmon resonance applications .

Medicinal Chemistry

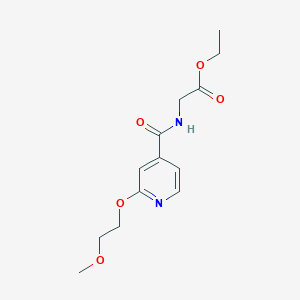

The imidazole ring is a significant component in medicinal chemistry. It has been involved in the development of drugs like cimetidine and is explored for its chemical and biological properties in drug development .

Agrochemicals and Pharmaceuticals

Imidazoquinazolin compounds are structural components of many agrochemicals and pharmaceuticals. Their synthesis has been a subject of intense research for decades .

Organic Synthesis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and has shown multifarious biological activity .

未来方向

作用机制

Target of Action

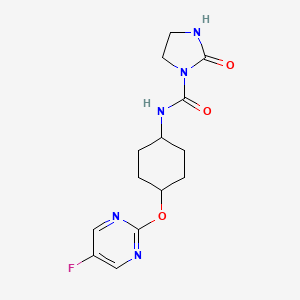

The primary targets of this compound are phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These enzymes play crucial roles in cellular processes such as cell growth, survival, and differentiation .

Mode of Action

The compound acts as a dual inhibitor, blocking the activity of both PI3K and HDAC . By inhibiting these enzymes, the compound disrupts their normal function, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of PI3K and HDAC affects multiple biochemical pathways. PI3K is a key player in the PI3K/AKT/mTOR pathway, which is involved in cell survival and growth . On the other hand, HDACs are involved in the regulation of gene expression through the modification of histones . The inhibition of these enzymes can lead to changes in these pathways, potentially leading to cell death or reduced cell proliferation .

Pharmacokinetics

These properties can impact the bioavailability of the compound and its ability to reach its targets .

Result of Action

The inhibition of PI3K and HDAC by this compound can lead to multiple cellular effects. These include changes in cell growth and survival, as well as alterations in gene expression . In particular, the compound has been shown to have potent antiproliferative activities against certain cancer cell lines .

属性

IUPAC Name |

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FN4O2S/c1-16-11-12-18(14-20(16)27)28-23(32)15-34-26-30-21-10-6-5-9-19(21)24-29-22(25(33)31(24)26)13-17-7-3-2-4-8-17/h2-12,14,22H,13,15H2,1H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGOEBZGQQZYSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2979235.png)

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide](/img/structure/B2979236.png)

![4-Hydroxy-5-methyl-2-[2-(methylamino)ethyl]-1H-pyrimidin-6-one;dihydrochloride](/img/structure/B2979241.png)

![N-[2-(3-Fluorophenoxy)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2979246.png)

![3-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B2979253.png)